molecular formula C13H16N6O4S B2374409 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097911-65-2

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2374409
CAS No.: 2097911-65-2
M. Wt: 352.37
InChI Key: SQROCOLNGVQEMA-UHFFFAOYSA-N
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Description

N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a compound of interest in various scientific fields due to its complex structure and potential applications. It is characterized by the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors.

  • Initial steps often include the preparation of intermediates, such as the formation of the oxazole and oxadiazole rings through cyclization reactions.

  • Key reagents for these steps may include acyl chlorides, amines, and dehydrating agents under controlled conditions such as low temperatures and inert atmospheres.

  • The final stages of synthesis usually involve the sulfonamide and imidazole ring formations, which are achieved using sulfonyl chlorides and appropriate imidazole derivatives, respectively.

Industrial Production Methods::
  • On an industrial scale, synthesis methods are optimized for high yield and purity.

  • This often involves continuous flow reactions, where the intermediate compounds are synthesized in a sequential manner without the need for isolation at each step, thereby increasing efficiency.

  • Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, especially at the methyl group attached to the oxazole ring, forming corresponding oxides or hydroxyl derivatives.

  • Reduction: Reduction reactions can occur, particularly at the sulfonamide group, leading to the formation of amines or thiols.

  • Substitution: Substitution reactions are common, where various substituents can replace hydrogen atoms on the aromatic rings, modifying the compound’s properties.

Common Reagents and Conditions::
  • Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reductions.

  • Substitution reactions often use electrophiles or nucleophiles under conditions such as acidic or basic environments.

Major Products::

Scientific Research Applications

Chemistry::

  • The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology::
  • It is used in biochemical studies to explore interactions with enzymes and other proteins, contributing to the understanding of biological pathways.

Medicine::
Industry::
  • In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

  • The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors.

  • Mechanistically, it can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction.

  • Pathways involved may include those related to metabolic processes or signal transduction, depending on the biological system studied.

Comparison with Similar Compounds

Comparison with Other Compounds::

  • Similar compounds may include those with analogous functional groups or structural frameworks, such as other oxazole or imidazole derivatives.

  • Unique features of this compound include its specific combination of oxazole, oxadiazole, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity.

List of Similar Compounds::
  • Examples of similar compounds include 1,2,4-oxadiazole derivatives and sulfonamide-based drugs, each with variations in their chemical structures and applications.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4S/c1-8(2)19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)10-4-9(3)22-17-10/h4,6-8,15H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROCOLNGVQEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(C=N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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